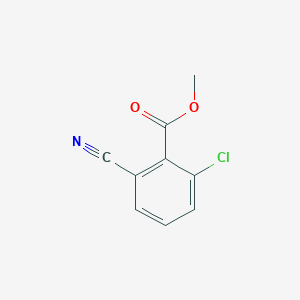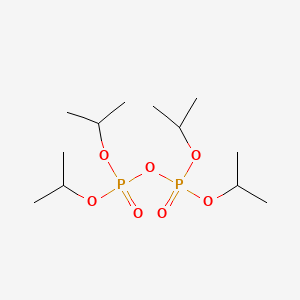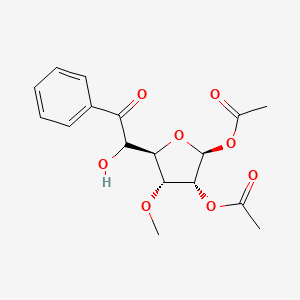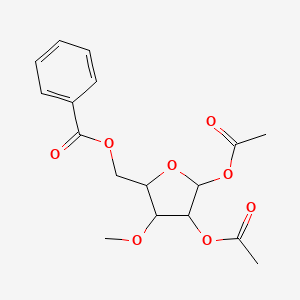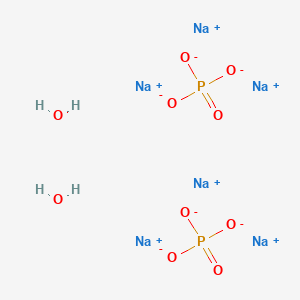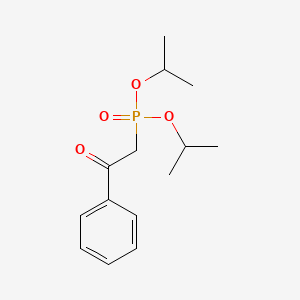
Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester
Vue d'ensemble
Description
Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester is a chemical compound with the molecular formula C₁₄H₂₀O₄P. This compound is part of the phosphonic acid esters family and is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester typically involves the reaction of phenylglyoxal with diisopropyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality material.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylglyoxal derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenylglyoxal derivatives.
Reduction: Corresponding alcohols.
Substitution: Different phosphorus-containing compounds.
Applications De Recherche Scientifique
Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester is compared with other similar compounds, such as:
Phosphonic acid, (2-oxo-2-phenylethyl)-, methyl ester
Phosphonic acid, (2-oxo-2-phenylethyl)-, ethyl ester
Phosphonic acid, (2-oxo-2-phenylethyl)-, propyl ester
These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and applications. This compound is unique due to its diisopropyl ester group, which imparts specific reactivity and stability.
Propriétés
IUPAC Name |
2-di(propan-2-yloxy)phosphoryl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21O4P/c1-11(2)17-19(16,18-12(3)4)10-14(15)13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZVJJKTGYVQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(CC(=O)C1=CC=CC=C1)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452736 | |
| Record name | Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57057-15-5 | |
| Record name | Phosphonic acid, (2-oxo-2-phenylethyl)-, bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



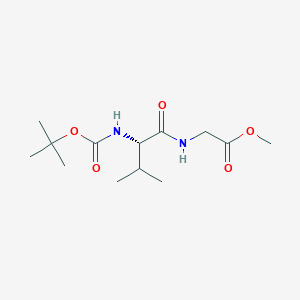
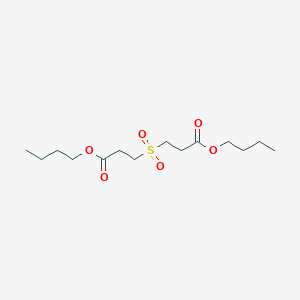


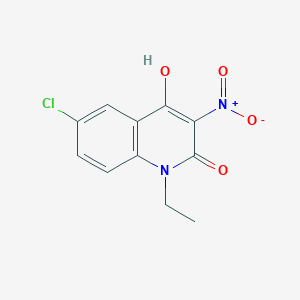


![1,3,2-Dioxaborinane, 5,5-dimethyl-2-[4-(trimethylsilyl)phenyl]-](/img/structure/B3393902.png)
